(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-^13C_18)octadec-9-enoic acid is a stable isotopically labeled form of oleic acid, a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. This compound features a double bond located at the ninth carbon atom in its carbon chain. Oleic acid is widely distributed in nature and is primarily found in various animal and vegetable fats and oils. The presence of the stable isotope ^13C allows for specific applications in metabolic studies and tracing experiments in biological systems .
In biological systems, Oleic acid-13C18 functions similarly to regular oleic acid. It can be incorporated into cell membranes, serve as an energy source, or act as a signaling molecule. The ¹³C label allows researchers to track its specific movements and interactions within an organism.
For instance, studies have used Oleic acid-13C18 to investigate how dietary fats are absorbed and metabolized []. By measuring the appearance of ¹³C in different tissues, researchers can gain insights into the body's fat processing mechanisms.
Here are some of the scientific research applications of Oleic acid-13C18:
Octadec-9-enoic acid undergoes several typical reactions associated with unsaturated fatty acids and carboxylic acids:
These reactions demonstrate the compound's versatility in organic synthesis and industrial applications .
Octadec-9-enoic acid is recognized for its significant biological roles. It contributes to cellular membrane fluidity and is involved in various metabolic pathways. Studies indicate that oleic acid can influence lipid metabolism and has potential health benefits such as:
Moreover, its isotopically labeled variant allows for detailed tracking in metabolic studies to understand fatty acid metabolism more comprehensively .
The synthesis of octadec-9-enoic acid can be achieved through several methods:
Octadec-9-enoic acid has diverse applications across multiple fields:
The isotopically labeled variant is particularly useful in research settings for tracing metabolic pathways and studying lipid metabolism .
Research on interaction studies involving octadec-9-enoic acid has focused on its effects on cell membranes and signaling pathways. Key findings include:
These interactions highlight its importance not only as a nutrient but also as a modulator of cellular functions .
Several compounds share structural similarities with octadec-9-enoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Oleic Acid | Monounsaturated Fatty Acid | Most common fatty acid; beneficial for heart health. |
Elaidic Acid | Trans Fatty Acid | Isomer of oleic acid; associated with adverse health effects. |
Palmitoleic Acid | Monounsaturated Fatty Acid | Shorter carbon chain (C16); found in certain animal fats. |
Linoleic Acid | Polyunsaturated Fatty Acid | Contains two double bonds; essential fatty acid. |
The uniqueness of octadec-9-enoic acid lies in its specific configuration (Z-isomer) and isotopic labeling which provides distinct advantages for research applications compared to these similar compounds .
The synthesis of uniformly 13C18-labeled oleic acid hinges on the strategic incorporation of 13C-enriched precursors at all 18 carbon positions. Two primary approaches dominate contemporary methodologies:
Table 1: Isotopic Precursors for Oleic Acid Labeling
The Horner-Emmons (HWE) reaction has emerged as a cornerstone for constructing the cis-olefin moiety in labeled oleic acid. By employing phosphonate carbanions derived from 13C-labeled precursors, this reaction achieves superior stereocontrol compared to traditional Wittig methodologies.
Reaction Optimization Parameters:
A representative synthesis involves reacting 13C18-octadecanal with bis(2,2,2-trifluoroethyl)phosphonoacetate under NaH/THF conditions, yielding (Z)-octadec-9-enoic acid with >98% geometric purity. The water-soluble phosphate byproducts are easily removed via aqueous extraction, simplifying purification.
Table 2: Horner-Emmons Reaction Conditions
Parameter | Optimal Value | Effect on Yield/Purity |
---|---|---|
Solvent | Anhydrous THF | Maximizes phosphonate solubility |
Base | NaH (1.2 equiv) | Prevents isotopic exchange |
Temperature | –20°C | Reduces aldol side reactions |
Reaction Time | 12–16 h | Ensures complete conversion |
Preserving the Z-configuration during hydrogenation of polyunsaturated precursors remains a critical challenge. Lindlar catalysts (Pd/CaCO3 poisoned with lead) enable selective partial hydrogenation of linoleic (C18:2) and linolenic (C18:3) acids to oleic acid (C18:1) while maintaining cis stereochemistry.
Key Advances:
Isotopic labeling introduces unique challenges: 13C-enriched double bonds exhibit slightly higher reactivity due to kinetic isotope effects, necessitating reduced temperatures (180°C vs. 200°C for unlabeled substrates) to prevent over-hydrogenation.
Achieving ≥99% isotopic and chemical purity requires multi-step purification:
Table 3: Purification Performance Metrics
Technique | Purity Achieved | Throughput (mg/h) | Key Limitations |
---|---|---|---|
Silicic Acid Chromatography | 95–98% | 200 | Low resolution for diastereomers |
Preparative HPLC | 99.5% | 50 | High solvent consumption |
Crystallization | 99.9% | 10 | Limited to solid derivatives |
Studies utilizing (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-¹³C₁₈)octadec-9-enoic acid (hereafter ¹³C₁₈-oleate) have clarified the role of microsomal triglyceride transfer protein in lipid mobilization. When administered orally to mice pretreated with an microsomal triglyceride transfer protein inhibitor, ¹³C₁₈-oleate incorporation into plasma triglycerides decreased by 85% compared to controls, while jejunal tissue triglyceride levels increased 2.3-fold [1]. This demonstrates microsomal triglyceride transfer protein's critical role in lipid secretion rather than synthesis.
Parallel analyses of phosphatidylcholine and cholesteryl ester pools revealed compartment-specific effects:
Lipid Class | Plasma Reduction (%) | Jejunal Accumulation (nmol/g) |
---|---|---|
Triglyceride | 85 ± 6 | 420 ± 45 |
Phosphatidylcholine | 72 ± 8 | 185 ± 22 |
Cholesteryl Ester | 68 ± 7 | 92 ± 11 |
These data [1] confirm microsomal triglyceride transfer protein inhibition traps ¹³C-lipids in enterocytes, disrupting chylomicron assembly. The isotopic method enabled simultaneous tracking of multiple lipid classes with precursor pool validation—oleate enrichment remained equivalent between groups (22.4% vs. 21.9%), ensuring observed effects reflect true pharmacological action rather than isotopic dilution [1].
The ¹³C₁₈-oleate tracer has delineated temporal aspects of lipoprotein particle assembly. Following oral administration in corn oil, peak plasma ¹³C-triglyceride enrichment occurred at 90 minutes, with triolein (C54:3) showing 38% isotopic enrichment versus 12% for mixed-acid triglycerides [1]. This preferential incorporation into homogeneous triglycerides suggests chylomicron assembly systems favor substrates minimizing acyl chain heterogeneity.
Critical assembly checkpoints were identified through fractional turnover calculations:
$$
k{assembly} = \frac{[^{13}C]TG{plasma}}{[^{13}C]oleate_{precursor} \cdot t}
$$
Where $$k_{assembly}$$ represents the first-order rate constant for triglyceride incorporation into lipoproteins. Values decreased from 0.18 h⁻¹ in controls to 0.02 h⁻¹ under microsomal triglyceride transfer protein inhibition [1], quantifying the protein's kinetic control over lipid export.
Liquid chromatography trapped ion mobility spectrometry-time-of-flight mass spectrometry (LC-TIMS-TOF MS/MS) analyses using ¹³C₁₈-oleate revealed phospholipid trafficking routes [3]. In developing mosquito ovaries, ¹³C-phosphatidylcholine species exhibited 14% higher de novo synthesis rates compared to phosphatidylethanolamine, with acyl chain remodeling occurring within 2 hours post-tracer administration. Mobility shifts (+0.32 Vs/cm² for ¹³C-PC 34:1 vs. unlabeled) confirmed isotopic incorporation without altering lipid structure [3].
¹³C-NMR studies further demonstrated cholesterol's regulatory role: at 50 mol% cholesterol, ¹³C₁₈-oleate solubility in phosphatidylcholine bilayers decreased from 2.9 mol% to 1.2 mol%, redistributing the tracer to bilayer core regions [5]. This cholesterol-mediated spatial partitioning influences membrane protein activity and lipid signaling domains.
Kinetic ¹³C dilution studies in Escherichia coli quantified oleate catabolism through β-oxidation and tricarboxylic acid cycle integration [4]. Using:
$$
Flux{β-ox} = \frac{d[^{13}CO2]}{dt} \cdot (1 + \frac{[acetyl-CoA]}{K_m}))
$$
Researchers measured a β-oxidation flux of 4.2 μmol/min/gDCW in wild-type strains, increasing to 6.5 μmol/min/gDCW in ΔarcA mutants [4]. Isotopomer analysis of proteinogenic amino acids revealed:
Amino Acid | ¹³C Dilution Rate (%/h) | Pathway Contribution |
---|---|---|
Glutamate | 56 → 91 (0-8h) | Tricarboxylic Acid Cycle |
Aspartate | 38 → 89 | Anaplerotic Flux |
Alanine | 44 → 88 | Gluconeogenesis |
These data [4] map carbon redistribution from β-oxidation through central metabolism, demonstrating ¹³C₁₈-oleate's utility in quantifying pathway fluxes under genetic perturbations.
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